REACTION_CXSMILES
|
[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[C:25]1([CH2:31][CH2:32][CH2:33][OH:34])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]>C1(C)C=CC=CC=1>[C:1]([O:34][CH2:33][CH2:32][CH2:31][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
22.5 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 20 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is taken in a round bottom flask
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (observed by TLC and by GC analysis)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with ethylacetate (5 ml×2)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product thus obtained
|
Type
|
WASH
|
Details
|
eluted with diethyl ether
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)OCCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[C:25]1([CH2:31][CH2:32][CH2:33][OH:34])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]>C1(C)C=CC=CC=1>[C:1]([O:34][CH2:33][CH2:32][CH2:31][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
22.5 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 20 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is taken in a round bottom flask
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (observed by TLC and by GC analysis)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with ethylacetate (5 ml×2)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product thus obtained
|
Type
|
WASH
|
Details
|
eluted with diethyl ether
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)OCCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |